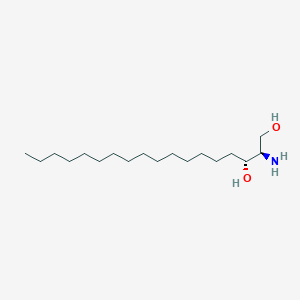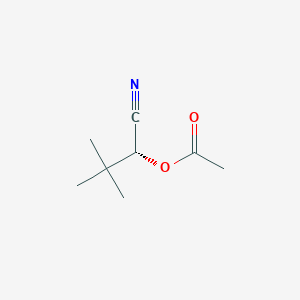
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyano-2,2-dimethyl-1-propyl acetate is an organic compound with a chiral center, making it an important molecule in the field of asymmetric synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyano-2,2-dimethyl-1-propyl acetate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the lipase-catalyzed kinetic resolution of racemic mixtures. This process involves the selective acylation of racemic 1,2-diols, which are then converted into the desired ester . The reaction conditions often include the use of organic solvents such as tert-butyl methyl ether and specific lipases like PSL-C from Pseudomonas cepacia .
Industrial Production Methods
Industrial production of ®-1-Cyano-2,2-dimethyl-1-propyl acetate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized enzymes on eco-friendly supports, such as cashew apple bagasse, has been explored to improve the stability and reusability of the biocatalysts .
Chemical Reactions Analysis
Types of Reactions
®-1-Cyano-2,2-dimethyl-1-propyl acetate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, leading to the formation of ®-1-Cyano-2,2-dimethyl-1-propanol.
Transesterification: Involving the exchange of the ester group with another alcohol under the influence of lipase catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include lipases from Candida antarctica and Pseudomonas cepacia, organic solvents like tert-butyl methyl ether, and ionic liquids for enhanced reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include enantiomerically pure alcohols and esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-1-Cyano-2,2-dimethyl-1-propyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-Cyano-2,2-dimethyl-1-propyl acetate involves its interaction with specific enzymes, such as lipases, which catalyze its conversion into other valuable compounds. The molecular targets include the active sites of these enzymes, where the compound undergoes selective acylation or hydrolysis .
Comparison with Similar Compounds
Similar Compounds
®-1-Cyano-2,2-dimethyl-1-propanol: A hydrolysis product of ®-1-Cyano-2,2-dimethyl-1-propyl acetate.
®-1-Cyano-2,2-dimethyl-1-propyl butyrate: Another ester derivative with similar structural features.
Uniqueness
®-1-Cyano-2,2-dimethyl-1-propyl acetate is unique due to its high enantiomeric purity and its ability to undergo selective enzymatic reactions. This makes it a valuable compound in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
[(1R)-1-cyano-2,2-dimethylpropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXVZILJXCSLTG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](C#N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126567-38-2 |
Source


|
| Record name | (R)-2-Acetoxy-3,3-dimethylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
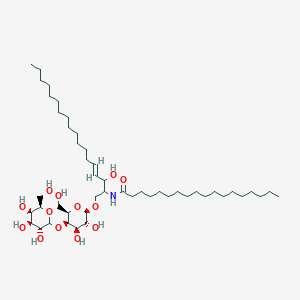

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
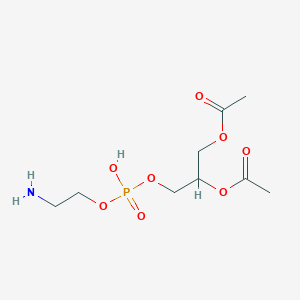
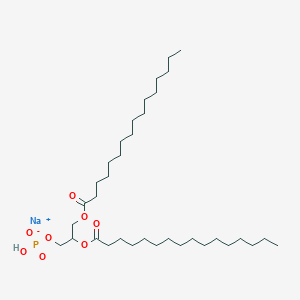

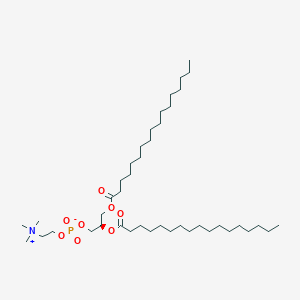
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
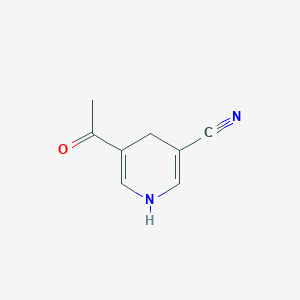
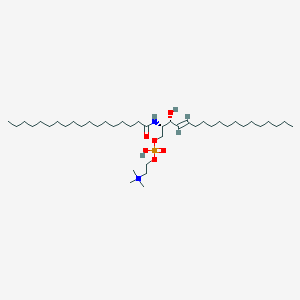
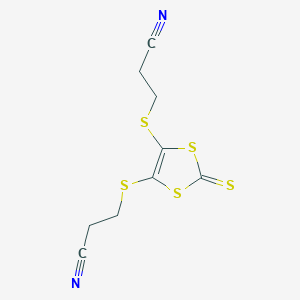
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
